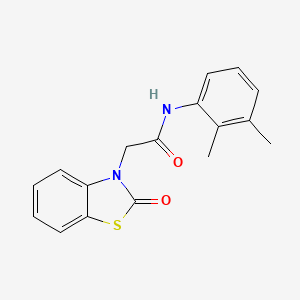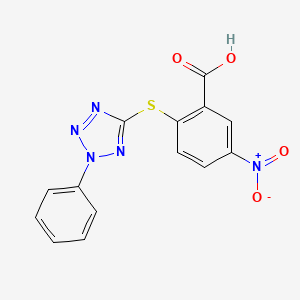![molecular formula C17H25NO4 B5579990 4-(4-{[3-(hydroxymethyl)-4-morpholinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5579990.png)
4-(4-{[3-(hydroxymethyl)-4-morpholinyl]carbonyl}phenyl)-2-methyl-2-butanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-{[3-(hydroxymethyl)-4-morpholinyl]carbonyl}phenyl)-2-methyl-2-butanol is a useful research compound. Its molecular formula is C17H25NO4 and its molecular weight is 307.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 307.17835828 g/mol and the complexity rating of the compound is 364. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Morpholine derivatives have been actively explored for their synthesis and chemical reactivity. For example, reactions involving morpholine and related structures have led to the development of compounds with interesting biological activities, including sympathomimetic, analgesic, and anti-inflammatory properties (Rekka & Kourounakis, 2010). The versatility of morpholine in chemical syntheses allows for the creation of a wide range of compounds with potential applications in medicine and materials science.
Biological Activities
Compounds incorporating morpholine structures have demonstrated a variety of biological activities. Research has shown that morpholine derivatives can possess antioxidant, anti-inflammatory, and immunomodulating action, alongside potential for reducing plasma lipids in hyperlipidemic conditions (Rekka & Kourounakis, 2010). This highlights the potential of morpholine-based compounds in the development of therapeutic agents targeting a wide array of diseases.
Mécanisme D'action
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if the compound is volatile, it could pose a risk of inhalation . If it is reactive, it could pose a risk of fire or explosion . The compound could also pose health risks if it is toxic or bioactive .
Orientations Futures
The future directions for research on this compound could include further studies of its synthesis, properties, and potential applications. For example, researchers could explore more efficient methods of synthesizing the compound or investigate its potential uses in fields such as medicine or materials science .
Propriétés
IUPAC Name |
[4-(3-hydroxy-3-methylbutyl)phenyl]-[3-(hydroxymethyl)morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-17(2,21)8-7-13-3-5-14(6-4-13)16(20)18-9-10-22-12-15(18)11-19/h3-6,15,19,21H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNXUMICBVKKGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)N2CCOCC2CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-chlorobenzyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5579912.png)
![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-3-phenylpiperazine hydrochloride](/img/structure/B5579921.png)
![1-(benzylsulfonyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5579928.png)
![1-[(4-methylbenzyl)sulfonyl]-N-[2-methyl-3-(1-pyrrolidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5579939.png)
![N-{2-[(2,6-DIMETHYLMORPHOLINO)CARBONYL]PHENYL}ACETAMIDE](/img/structure/B5579945.png)
![9-[2-(4-methyl-1H-pyrazol-1-yl)propanoyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5579952.png)
![1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B5579958.png)
![1-tert-butyl-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5579970.png)

![8,8-dimethyl-6-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinoline](/img/structure/B5580015.png)
![4-[2-(dimethylamino)benzoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5580018.png)



